molecular formula C79H28O2 B6318730 [6,6]-Phenyl-C61 butyric acid octyl ester CAS No. 571177-68-9

[6,6]-Phenyl-C61 butyric acid octyl ester

Cat. No.: B6318730
CAS No.: 571177-68-9
M. Wt: 1009.1 g/mol
InChI Key: LHWJWTVAEOPUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6,6]-Phenyl-C61 butyric acid octyl ester is a methanofullerene derivative that has gained significant attention in the field of organic electronics. This compound is known for its high electron mobility and is commonly used as an electron acceptor in organic photovoltaic cells and other electrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,6]-Phenyl-C61 butyric acid octyl ester typically involves the reaction of fullerene (C60) with phenyl butyric acid octyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

[6,6]-Phenyl-C61 butyric acid octyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fullerene derivatives, while reduction can produce reduced methanofullerene compounds .

Scientific Research Applications

[6,6]-Phenyl-C61 butyric acid octyl ester has a wide range of scientific research applications:

    Chemistry: Used as an electron acceptor in organic photovoltaic cells, enhancing the efficiency of solar energy conversion.

    Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of [6,6]-Phenyl-C61 butyric acid octyl ester primarily involves its role as an electron acceptor. The compound interacts with electron donors, facilitating the transfer of electrons and thereby enhancing the efficiency of electronic devices. Molecular targets include various electron-rich compounds, and pathways involve the stabilization of charge-separated states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6,6]-Phenyl-C61 butyric acid octyl ester is unique due to its specific ester group, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in organic photovoltaic cells and other electronic applications .

Properties

InChI

InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-66-59-47-39-30-21-19-20-22-25(21)34-41(39)49-50-42(34)40-31(22)33-29-24(20)27-26-23(19)28-32(30)45(47)53-51-37(28)35(26)43-44-36(27)38(29)52-54-46(33)48(40)60-62(50)71(70(73)61(49)59)74-67(60)65(54)69-58(52)56(44)63-55(43)57(51)68(64(53)66)75(78)72(63)76(69)79(74,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWJWTVAEOPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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